molecular formula C13H9N3O4 B13374355 methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate

methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate

Cat. No.: B13374355
M. Wt: 271.23 g/mol
InChI Key: WQTLJIOQYPMCEY-UHFFFAOYSA-N
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Description

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a complex organic compound that belongs to the class of imidazole-based naphthoquinones. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate typically involves the reaction of 2-aminonaphthoquinone with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It targets specific enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions that typically include the formation of naphtho[2,3-d]imidazole derivatives. The compound features a naphthalene core with two ketone groups and an imidazole moiety, which are crucial for its biological activity.

Property Value
Molecular FormulaC₁₃H₉N₃O₃
Molecular Weight245.22 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that derivatives of naphtho[2,3-d]imidazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study demonstrated that this compound showed selective inhibition against A549 lung adenocarcinoma cells with a GI50 value of approximately 6.48 μM . This suggests a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • DNA Intercalation : Studies suggest that naphtho[2,3-d]imidazole derivatives may intercalate into DNA structures, disrupting replication and transcription processes .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells without triggering apoptosis, indicating a unique pathway for its anticancer effects .
  • Survivin Suppression : Related compounds have been identified as survivin suppressants. For example, YM155 monobromide (a related structure) demonstrated down-regulation of survivin in prostate carcinoma cell lines .

In Vitro Studies

  • A549 Cell Line : In vitro assays revealed that this compound effectively inhibited the growth of A549 cells with notable selectivity over non-cancerous cell lines .
  • Mechanistic Insights : Further investigations indicated that the compound could modulate gene expression related to cell cycle regulation and apoptosis pathways .

In Vivo Studies

In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor size without acute toxicity or adverse effects on body weight in treated mice .

Properties

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

methyl N-(4,9-dioxo-1H-benzo[f]benzimidazol-2-yl)carbamate

InChI

InChI=1S/C13H9N3O4/c1-20-13(19)16-12-14-8-9(15-12)11(18)7-5-3-2-4-6(7)10(8)17/h2-5H,1H3,(H2,14,15,16,19)

InChI Key

WQTLJIOQYPMCEY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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